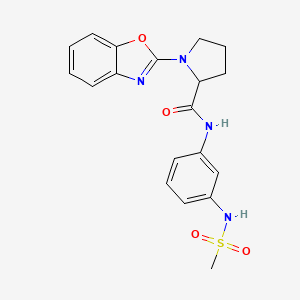![molecular formula C18H18ClN3O2 B2615796 1-(3-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea CAS No. 955235-75-3](/img/structure/B2615796.png)
1-(3-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a useful research compound. Its molecular formula is C18H18ClN3O2 and its molecular weight is 343.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Research by Bahrami and Hosseini (2012) explored the inhibition effect of certain organic compounds on mild steel corrosion in hydrochloric acid solutions. Although not the exact compound , this study highlights the potential application of structurally related compounds in protecting metals from corrosion. The study found that these compounds act as efficient inhibitors, with their performance improving with increasing concentration and decreasing temperature. This suggests that "1-(3-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" could potentially serve a similar role in corrosion inhibition due to its organic and potentially reactive nature (Bahrami & Hosseini, 2012).
Insecticidal Activity
Mulder and Gijswijt (1973) investigated two new insecticides that interfere with cuticle deposition, demonstrating the role of structurally related compounds as insecticidal agents. The activity was attributed to defects in the process of cuticle deposition, suggesting that compounds like "1-(3-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" could explore similar applications in pest control, given their potential for bioactivity (Mulder & Gijswijt, 1973).
Gelation Properties
Lloyd and Steed (2011) discussed how certain urea derivatives form hydrogels, influenced by the identity of the anion present. This study illustrates the utility of urea derivatives in creating materials with tunable physical properties, potentially applicable to "1-(3-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" for the development of novel materials or drug delivery systems (Lloyd & Steed, 2011).
Synthesis for Anticancer Drugs
Zhang et al. (2019) established a high-yield synthetic method for an important intermediate for small molecule anticancer drugs, showcasing the relevance of urea derivatives in medicinal chemistry. This highlights the potential for "1-(3-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" to serve as an intermediate or a lead compound in the development of new therapeutic agents (Zhang et al., 2019).
Biological Systems Study
Vengerovskii et al. (2014) examined a compound with anticonvulsant activity, providing insight into the neurological effects of urea derivatives. Although it focuses on a different urea derivative, this study underscores the potential of compounds like "1-(3-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" to modulate bioelectric activity and ion content in brain structures, possibly contributing to anticonvulsant research (Vengerovskii et al., 2014).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-14-5-4-6-15(10-14)21-18(24)20-11-13-9-17(23)22(12-13)16-7-2-1-3-8-16/h1-8,10,13H,9,11-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZQRLMZIUVVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2615714.png)
![N-(2-methoxyethyl)-2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2615716.png)


![N-(4-BROMO-2-FLUOROPHENYL)-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2615722.png)
![N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2615723.png)




![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)
![4-[(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2615733.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2615734.png)
![(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2615735.png)
